molecular formula C19H16N2O2 B11057520 1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide

1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide

Cat. No.: B11057520
M. Wt: 304.3 g/mol
InChI Key: AULLVELPQDRFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a cyano group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the cyano and phenylcarbonyl groups under controlled conditions. Specific reagents and catalysts are often used to achieve the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenylcarbonyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    1-Cyano-1-phenyl-2,2,2-trifluoroethanol: This compound shares the cyano and phenyl groups but differs in its overall structure and reactivity.

    2-Cyano-2-methyl-3-phenyl-propionamide: Similar in having a cyano and phenyl group but with different functional groups and reactivity.

Uniqueness: 1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties

Conclusion

This compound is a compound of significant interest due to its unique structure and reactivity Its diverse applications in chemistry, biology, medicine, and industry highlight its importance in scientific research and industrial production

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-benzoyl-1-cyano-2-methyl-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H16N2O2/c1-18(16(22)14-10-6-3-7-11-14)15(13-8-4-2-5-9-13)19(18,12-20)17(21)23/h2-11,15H,1H3,(H2,21,23)

InChI Key

AULLVELPQDRFRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#N)C(=O)N)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.